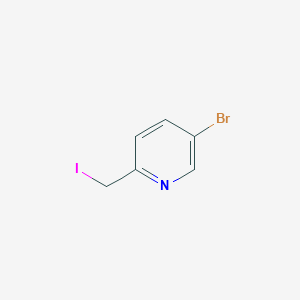
5-Bromo-2-(iodomethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(iodomethyl)pyridine: is an organic compound with the molecular formula C6H5BrIN It is a halogenated pyridine derivative, characterized by the presence of both bromine and iodine atoms attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(iodomethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-(iodomethyl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-(iodomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound is a valuable intermediate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are used under mild conditions, often in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Cross-coupling reactions produce biaryl compounds and other complex organic molecules .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-(iodomethyl)pyridine is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds and natural product analogs .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential pharmaceutical agents, including kinase inhibitors and other bioactive molecules .
Industry: The compound is utilized in the development of agrochemicals, dyes, and materials science for the synthesis of advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(iodomethyl)pyridine in chemical reactions involves the activation of the pyridine ring by the halogen atoms, making it more susceptible to nucleophilic attack. The bromine and iodine atoms act as leaving groups, facilitating substitution and cross-coupling reactions. In biological systems, the compound’s mechanism would depend on its specific molecular targets, such as enzymes or receptors, and the pathways it modulates .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-iodopyridine: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
5-Bromo-2-chloropyridine: Another halogenated pyridine with chlorine instead of iodine, used in similar synthetic applications but with different reactivity profiles.
Uniqueness: 5-Bromo-2-(iodomethyl)pyridine is unique due to the presence of both bromine and iodine, offering distinct reactivity and versatility in synthetic applications. Its dual halogenation allows for selective functionalization and the formation of complex molecules through sequential reactions .
Eigenschaften
Molekularformel |
C6H5BrIN |
|---|---|
Molekulargewicht |
297.92 g/mol |
IUPAC-Name |
5-bromo-2-(iodomethyl)pyridine |
InChI |
InChI=1S/C6H5BrIN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 |
InChI-Schlüssel |
XNYFXYUFCVGKCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)
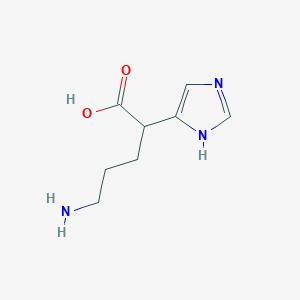
![Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883183.png)
![3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)


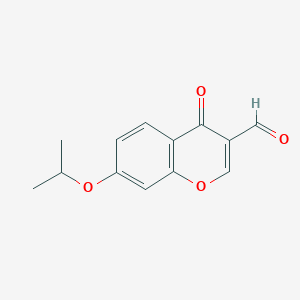
![3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile](/img/structure/B13883207.png)
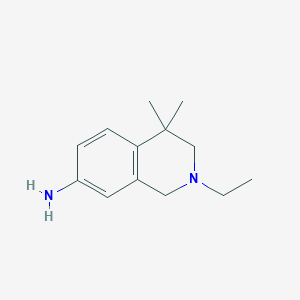


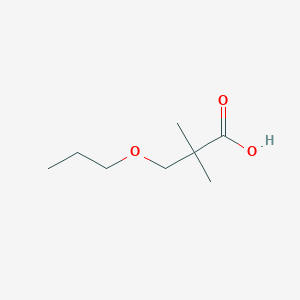
![3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13883264.png)
